molecular formula C18H26N2O2 B5570418 N-(1-isopropyl-2-methylpropyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

N-(1-isopropyl-2-methylpropyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5570418
M. Wt: 302.4 g/mol
InChI Key: WORRYIGIFISRLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives involves multi-step chemical processes, including the functionalization of aromatic rings and the introduction of pyrrolidinyl and isopropyl groups. Fluorinated benzamide neuroleptics have been synthesized starting from phenyl-propanol derivatives, showcasing the complexity and variability in the synthesis routes of benzamide compounds (Mukherjee, 1991). Another study elaborates on the synthesis of N-(3-methyl-1-pyrrolidinyl)-1-butan-oxo-benzenepropanamide, highlighting the steps involved in benzamide derivative synthesis (Wu Yue-dong & Tao Li-ming, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, substituted by various groups that influence the compound's properties and reactivity. Structural and conformational analysis of similar compounds has been conducted using techniques like NMR spectroscopy and molecular dynamics calculations, providing insights into the conformational heterogeneity and structural dynamics (Park et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including palladium-mediated C(sp3)-H bond activation, demonstrating the compound's reactivity and potential for further functionalization (Shih-Yun Chen et al., 2023). The oxidative metabolism of similar compounds, like procarbazine to its azo-derivative, illustrates the complex reaction pathways benzamide derivatives can undergo (Baggiolini et al., 1969).

Scientific Research Applications

Metabolic Pathways and Disposition

A study by Renzulli et al. (2011) explored the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the compound's extensive metabolism and principal routes of elimination. This research provides insight into the drug's metabolic pathways, identifying major metabolites and their excretion routes, crucial for understanding the pharmacokinetics and dynamics of similar compounds Renzulli et al., 2011.

Diagnostic Imaging

Research on sigma receptor scintigraphy using derivatives of benzamide has shown potential in visualizing primary breast tumors in humans. This application is based on the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells, offering a non-invasive technique to assess tumor proliferation and potentially guide treatment strategies Caveliers et al., 2002.

Toxicological Profile

Occupational Exposure Markers

Studies on the urinary excretion of benzylmercapturic acid as a marker of occupational exposure to toluene suggest that certain benzamide derivatives can serve as biomarkers for environmental or occupational exposure to volatile organic compounds. This application is significant for monitoring workplace safety and assessing the health risks associated with solvent exposure Inoue et al., 2000.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12(2)17(13(3)4)19-18(22)14-7-5-8-15(11-14)20-10-6-9-16(20)21/h5,7-8,11-13,17H,6,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORRYIGIFISRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylpentan-3-yl)-3-(2-oxopyrrolidin-1-yl)benzamide

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